molecular formula C12H14F3NO4S B6661581 (2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid

(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid

Cat. No.: B6661581
M. Wt: 325.31 g/mol
InChI Key: NERRVVOGOXWXHD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonylamino group attached to a trifluorophenyl ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluoroaniline and 4-methyl-2-pentenoic acid.

    Formation of Sulfonyl Chloride: The 2,4,5-trifluoroaniline is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Amidation Reaction: The sulfonyl chloride is then reacted with 4-methyl-2-pentenoic acid in the presence of a base such as triethylamine to form the sulfonylamino derivative.

    Hydrogenation: The double bond in the pentenoic acid derivative is hydrogenated using a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The trifluorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the trifluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonylamino groups. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

Medically, derivatives of this compound may be explored for their potential as therapeutic agents. The trifluorophenyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of (2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The trifluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-4-methyl-2-[(2,4-difluorophenyl)sulfonylamino]pentanoic acid
  • (2R)-4-methyl-2-[(2,5-difluorophenyl)sulfonylamino]pentanoic acid
  • (2R)-4-methyl-2-[(3,4,5-trifluorophenyl)sulfonylamino]pentanoic acid

Uniqueness

Compared to similar compounds, (2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid is unique due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of three fluorine atoms in the 2, 4, and 5 positions enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-4-methyl-2-[(2,4,5-trifluorophenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4S/c1-6(2)3-10(12(17)18)16-21(19,20)11-5-8(14)7(13)4-9(11)15/h4-6,10,16H,3H2,1-2H3,(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRVVOGOXWXHD-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NS(=O)(=O)C1=C(C=C(C(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.